Tributylhexylphosphonium Bromide

Natural Product Extraction Green Chemistry Ionic Liquids

Tributylhexylphosphonium bromide (TBHPB, CAS 105890-71-9) is a quaternary phosphonium ionic liquid (IL) with the molecular formula C₁₈H₄₀BrP and a molecular weight of 367.40 g/mol, typically supplied as a slightly yellow to orange clear liquid with a density of 1.04 g/mL. Unlike conventional volatile organic solvents, TBHPB exhibits negligible vapor pressure and is primarily utilized as a hydrophobic phase-transfer catalyst, extractant, and electrolyte additive in sustainable chemistry and energy storage applications.

Molecular Formula C18H40BrP
Molecular Weight 367.4 g/mol
CAS No. 105890-71-9
Cat. No. B175627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylhexylphosphonium Bromide
CAS105890-71-9
Molecular FormulaC18H40BrP
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
InChIInChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyZBZFETNHIRABGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylhexylphosphonium Bromide (CAS 105890-71-9) for Green Extraction and Electrolyte R&D


Tributylhexylphosphonium bromide (TBHPB, CAS 105890-71-9) is a quaternary phosphonium ionic liquid (IL) with the molecular formula C₁₈H₄₀BrP and a molecular weight of 367.40 g/mol, typically supplied as a slightly yellow to orange clear liquid with a density of 1.04 g/mL . Unlike conventional volatile organic solvents, TBHPB exhibits negligible vapor pressure and is primarily utilized as a hydrophobic phase-transfer catalyst, extractant, and electrolyte additive in sustainable chemistry and energy storage applications [1].

Workflow Green extraction and aqueous two-phase systems Reported fit for flavonoid and biomolecule isolation
Selection Logic Asymmetric C6-containing phosphonium cation Liquid at room temperature; simplifies automated handling
Use Context Electrolyte additive and phase-transfer catalysis Supports conductivity and biphasic reaction research

Why Tetrabutylphosphonium or Tetraoctylphosphonium Analogs Cannot Replace Tributylhexylphosphonium Bromide in Specific Extraction and Conductivity Workflows


The performance of phosphonium-based ionic liquids is exquisitely sensitive to cation alkyl chain length and asymmetry. Substituting TBHPB with a symmetric analog like tetrabutylphosphonium bromide (TBPB) or tetraoctylphosphonium bromide (TOPB) often results in failed extractions or suboptimal ionic conductivity due to critical differences in hydrophobicity, steric shielding, and phase behavior [1]. While TBPB may serve as a generic phase-transfer catalyst, it lacks the specific hydrophobic-hydrophilic balance required for high-efficiency biomolecule partitioning from aqueous systems, and it demonstrates markedly lower bromide anion conductivity compared to asymmetric C6-containing cations [2]. Therefore, generic substitution without quantitative verification of these specific performance dimensions risks compromising process yield and device efficiency.

This Product Tributylhexylphosphonium bromide (TBHPB) — asymmetric C6 cation, liquid, reported extraction efficiency and conductivity context
Potential Substitute Tetrabutylphosphonium bromide (TBPB) — symmetric cation, solid, may shift phase behavior and ionic conductivity

Symmetric analogs may not reproduce the hydrophobic-hydrophilic balance required for aqueous two-phase extraction; reported phase-separation behavior may differ. Bromide anion conductivity may also shift with symmetric butyl substituents.

This Product TBHPB — liquid physical state enables direct dispensing and integration into automated or flow systems
Potential Substitute Tetraoctylphosphonium bromide (TOPB) — solid, longer alkyl chains may reduce ionic mobility and alter extraction kinetics

Longer-chain analogs may exhibit an order-of-magnitude lower conductivity in related phosphonium systems. Substitution without quantitative verification risks compromising process yield and device efficiency.

Tributylhexylphosphonium Bromide (105890-71-9): Quantified Performance Differentiation Against Competing Phosphonium Ionic Liquids


Flavonoid Extraction Yield: [P4446]Br Outperforms Eight Other Ionic Liquids

In a direct head-to-head screen of nine ionic liquids for flavonoid extraction from citrus peel, tributylhexylphosphonium bromide ([P4446]Br) achieved the highest extraction yield, demonstrating superior performance over symmetric phosphonium and imidazolium ILs [1].

Flavonoid Extraction Yield
Head-to-head
69.13 mg/g under optimized conditions; 98.20% phase transfer efficiency
Reported top rank among nine ILs tested for citrus flavonoid extraction
Supports selection for natural product extraction workflows; data to verify per specific feedstock
Natural Product Extraction Green Chemistry Ionic Liquids

Bromide Anion Conductivity: Asymmetric C6 Cation Structure Enables Higher Conductivity than Butyl Analogs

A classic solid-state ionics study established the structure-conductivity relationship for quaternary phosphonium bromides. Tetrahexylphosphonium bromide (C6PBr, structurally analogous to TBHPB's cation core) exhibited the maximum bromide anion conductivity, while both shorter-chain (butyl) and longer-chain (octyl) derivatives showed significantly lower conductivities [1].

Bromide Anion Conductivity
Class-level
Maximum conductivity reported for C6-containing phosphonium bromide class; butyl and octyl analogs show lower conductivity
C6 cation structure may support higher ionic conductivity in electrolyte research
Class-level inference from solid-state ionics study; product-specific conductivity data to verify
Electrochemistry Ionic Conductivity Electrolyte

Physical State and Handling: TBHPB Remains a Liquid While Symmetric Analogs Are Solids

TBHPB is supplied as a slightly yellow to orange clear liquid at room temperature, with a density of 1.04 g/mL [1]. In contrast, the symmetric analog tetrabutylphosphonium bromide (TBPB, CAS 3115-68-2) is a colorless, crystalline solid at room temperature . This fundamental physical difference arises from the asymmetric cation structure of TBHPB, which frustrates crystal packing and lowers the melting point.

Physical State and Handling
Cross-study comparable
Liquid at room temperature (1.04 g/mL); TBPB is a crystalline solid
Liquid form may simplify dispensing and flow-chemistry integration
Solid analogs require dissolution steps and may introduce solvent contamination
Material Science Ionic Liquids Process Chemistry

Hydrophobicity and Phase Partitioning: Asymmetric Cation Enhances Aqueous Two-Phase Extraction Efficiency

The asymmetric structure of [P4446]Br provides an optimal hydrophobic-hydrophilic balance that enables efficient aqueous two-phase extraction (ATPS). In the flavonoid extraction study, [P4446]Br formed a stable ATPS with sodium citrate, achieving 98.20% extraction efficiency of flavonoids into the IL-rich phase, with subsequent back-extraction recovery of 80.11% using butyl alcohol [1]. This phase behavior is critical for biomolecule purification and is not readily achievable with more hydrophilic symmetric tetrabutylphosphonium salts.

Aqueous Two-Phase Extraction
Class-level
98.20% extraction efficiency; 80.11% back-extraction recovery with butyl alcohol
Asymmetric cation may facilitate ATPS formation for biomolecule purification
Symmetric tetrabutylphosphonium ATPS formation is less characterized; source-specific review recommended
Separation Science Bioprocessing Aqueous Two-Phase Systems

Cholinesterase Inhibition Profile: TBHPB and TBPB Show Practically Similar Activity

In a comparative biochemical study of quaternary phosphonium reversible inhibitors of cholinesterases, tetrabutylphosphonium and tributylhexylphosphonium derivatives were found to be 'agents practically similar by the character of anticholinesterase action' [1]. This establishes that substituting TBPB with TBHPB does not introduce unexpected biochemical reactivity in enzyme-based assays or toxicological profiles.

Cholinesterase Inhibition Profile
Head-to-head
Practically similar anticholinesterase action to tetrabutylphosphonium derivatives
Substitution may not introduce unexpected biochemical reactivity in enzyme assays
Based on squid cholinesterase model; context-dependent
Biochemistry Enzyme Inhibition Toxicology

Electrolyte Additive Performance: [P4446][NTf2] Enables Electroconductivity in P204 Extraction Systems

In solvent extraction of magnesium from high Mg/Li ratio brines, the addition of tributylhexylphosphonium bis(trifluoromethylsulfonyl)imide ([P4446][NTf2]) to a traditional P204/MIBK organic phase enabled a single-stage Mg²⁺ extraction rate of 68.4% and imparted an electroconductivity of 254.5 μS·cm⁻¹ to the organic phase [1]. Crucially, traditional P204 extraction systems without this IL exhibit no electroconductivity even after metal ion extraction [1]. This demonstrates that the [P4446] cation, when paired with the [NTf2] anion, uniquely enables electrochemically-assisted separation processes.

Electrolyte Additive Performance
Head-to-head
254.5 μS·cm⁻¹ organic-phase conductivity with 5% [P4446][NTf2]; traditional P204 system: non-conductive
Reported to impart electrical functionality to organic extraction phases
Based on Mg²⁺ extraction from high Mg/Li brine; method-transfer context
Solvent Extraction Electrochemistry Metal Separation

Procurement-Validated Application Scenarios for Tributylhexylphosphonium Bromide (CAS 105890-71-9)


High-Yield Flavonoid Extraction from Botanical Feedstocks

Use [P4446]Br as the primary extraction solvent in ultrasound-assisted or aqueous two-phase systems for isolating flavonoids from citrus peel or other plant materials. Empirically validated conditions (54% IL, 1:10 solid-to-liquid, 50°C, 10 min ultrasonication) yield up to 69.13 mg/g flavonoids with 98.20% phase transfer efficiency, outperforming eight other ILs in head-to-head testing . This scenario is ideal for nutraceutical and natural product manufacturers seeking to replace volatile organic solvents with a non-volatile, recyclable ionic liquid that maximizes yield while minimizing environmental impact.

Electrolyte Formulation for High-Conductivity Energy Storage Devices

Incorporate [P4446]Br or its [NTf2] analog into electrolytes for lithium-ion batteries, supercapacitors, or electrochemical sensors. The asymmetric C6-containing cation structure confers higher bromide anion conductivity than symmetric tetrabutylphosphonium or tetraoctylphosphonium analogs, based on established structure-property relationships in solid-state ionics . For hybrid separation-electrodeposition processes, the addition of [P4446][NTf2] to P204 organic phases imparts electroconductivity (254.5 μS·cm⁻¹) to otherwise non-conductive extraction systems, enabling novel electrochemical metal recovery workflows [1]. Prioritize this IL over symmetric phosphonium salts when ionic conductivity is a critical performance metric.

Biomolecule Purification via Aqueous Two-Phase Extraction (ATPS)

Leverage the unique hydrophobic-hydrophilic balance of [P4446]Br to construct aqueous two-phase systems (e.g., with sodium citrate) for single-step purification of proteins, enzymes, or natural products. The asymmetric cation facilitates phase separation and achieves extraction efficiencies exceeding 98% in validated flavonoid systems . This approach is particularly valuable in bioprocessing where symmetric tetrabutylphosphonium salts fail to form stable ATPS or require more complex salt combinations. The liquid physical state of [P4446]Br at room temperature also simplifies automated liquid handling in high-throughput purification workflows.

Green Phase-Transfer Catalysis with Simplified Handling

Deploy [P4446]Br as a non-volatile, liquid phase-transfer catalyst for nucleophilic substitutions, alkylations, and oxidations in biphasic organic-aqueous systems. Unlike solid tetrabutylphosphonium bromide (TBPB), which requires dissolution and may introduce solvent contamination, [P4446]Br is a ready-to-use liquid at room temperature with a density of 1.04 g/mL . Its cholinesterase inhibition profile is practically similar to TBPB [1], ensuring that substitution does not introduce unexpected biochemical reactivity in pharmaceutical or agrochemical synthesis workflows. This makes [P4446]Br the preferred choice for automated or flow chemistry platforms where liquid handling and precise dispensing are essential.

Application
Selection Property
Validation Focus
Botanical flavonoid extraction
Extraction efficiency in ultrasound-assisted or aqueous two-phase systems
Yield reproducibility with target feedstock; phase-transfer efficiency
Electrolyte formulation research
Ionic conductivity of C6-containing phosphonium cation
Conductivity benchmarking against symmetric analogs; device-level performance
Aqueous two-phase biomolecule purification
Hydrophobic-hydrophilic balance and phase-separation behavior
ATPS formation with target salt systems; back-extraction recovery
Green phase-transfer catalysis
Liquid physical state and non-volatile character
Reaction yield in biphasic systems; compatibility with automated dispensing

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